cylindol A
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Overview
Description
Cylindol A is a benzoate ester that is methyl 4-hydroxybenzoate bearing a 2-hydroxy-5-(methoxycarbonyl)phenoxy group at position 3. It is isolated from the rhizomes of Imperata cylindrica and has been found to exhibit inhibitory activity against 5-lipoxygenase . This compound is known for its potential therapeutic properties, particularly in the field of anti-inflammatory research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cylindol A involves common synthetic transformations from symmetrical starting materials. One efficient synthetic route includes the use of 2,2’-dihydroxy diphenyl ether as a starting material. This compound undergoes bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, followed by methoxylation with dimethyl sulfate (Me2SO4) in the presence of sodium hydroxide (NaOH) at reflux temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Cylindol A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cylindol A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying benzoate esters and their reactivity.
Biology: Investigated for its role as a plant metabolite and its interactions with various biological systems.
Medicine: Explored for its anti-inflammatory properties due to its inhibitory activity against 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes.
Industry: Potential applications in the development of anti-inflammatory drugs and other therapeutic agents .
Mechanism of Action
Cylindol A exerts its effects primarily through the inhibition of 5-lipoxygenase, an enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various inflammatory and allergic responses. By inhibiting 5-lipoxygenase, this compound reduces the production of leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Cylindol B: Another compound isolated from Imperata cylindrica, but with a different structure and spectral data.
Benzoic Acid Derivatives: Compounds like methyl 4-hydroxybenzoate and other benzoate esters share structural similarities with Cylindol A.
Uniqueness: this compound is unique due to its specific inhibitory activity against 5-lipoxygenase, which is not commonly found in other benzoate esters. This makes it a valuable compound for anti-inflammatory research and potential therapeutic applications .
Properties
Molecular Formula |
C16H14O7 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
methyl 4-hydroxy-3-(2-hydroxy-5-methoxycarbonylphenoxy)benzoate |
InChI |
InChI=1S/C16H14O7/c1-21-15(19)9-3-5-11(17)13(7-9)23-14-8-10(16(20)22-2)4-6-12(14)18/h3-8,17-18H,1-2H3 |
InChI Key |
OEYSNLOOZVNLRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)OC2=C(C=CC(=C2)C(=O)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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